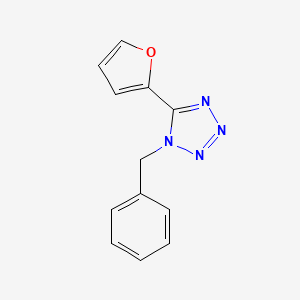

1-benzyl-5-(2-furyl)-1H-tetrazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5145-66-4 |

|---|---|

Molekularformel |

C12H10N4O |

Molekulargewicht |

226.23 g/mol |

IUPAC-Name |

1-benzyl-5-(furan-2-yl)tetrazole |

InChI |

InChI=1S/C12H10N4O/c1-2-5-10(6-3-1)9-16-12(13-14-15-16)11-7-4-8-17-11/h1-8H,9H2 |

InChI-Schlüssel |

WHVCPILBSDIJJE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CO3 |

Herkunft des Produkts |

United States |

Elucidation of Reaction Mechanisms and Kinetics in the Formation of 1 Benzyl 5 2 Furyl 1h Tetrazole

Mechanistic Pathways of 1,3-Dipolar Cycloadditions Leading to Tetrazoles

The synthesis of tetrazoles from organic azides and nitriles is a well-established method, but the precise mechanism can be influenced by the reactants and conditions. acs.orgnih.gov Generally, these reactions are regioselective, yielding the 1,5-disubstituted tetrazole as the primary product when an organic azide (B81097) is used. acs.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the outcomes of pericyclic reactions, including 1,3-dipolar cycloadditions. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy gap between these interacting orbitals is a key determinant of the reaction's feasibility and rate; a smaller energy gap corresponds to a more favorable interaction and a lower activation barrier. researchgate.net

In the reaction to form 1-benzyl-5-(2-furyl)-1H-tetrazole, the interaction occurs between the HOMO of benzyl (B1604629) azide and the LUMO of furan-2-carbonitrile. The electron-withdrawing nature of the nitrile group in furan-2-carbonitrile lowers its LUMO energy, facilitating the cycloaddition. acs.orgnih.gov Conversely, the benzyl group on the azide influences its HOMO energy. The relative energies of these orbitals dictate the reaction's activation barrier. nih.gov Computational studies using Density Functional Theory (DFT) have been instrumental in calculating these orbital energies and predicting reaction barriers for analogous systems. acs.orgnih.govnih.gov

Table 1: Representative FMO Data for Tetrazole Synthesis This table presents hypothetical data based on general principles of FMO theory for illustrative purposes.

| Reactant | Orbital | Energy (eV) |

|---|---|---|

| Benzyl Azide | HOMO | -9.5 |

| Benzyl Azide | LUMO | +1.2 |

| Furan-2-carbonitrile | HOMO | -10.8 |

| Furan-2-carbonitrile | LUMO | -0.5 |

There is ongoing discussion regarding whether the [3+2] cycloaddition to form tetrazoles proceeds through a concerted or a stepwise mechanism. acs.orgnih.gov

Concerted Mechanism: In a concerted pathway, all bond-forming and bond-breaking events occur simultaneously within a single transition state. youtube.comresearchgate.net This is the generally accepted mechanism for many 1,3-dipolar cycloadditions, including the Huisgen azide-alkyne cycloaddition. youtube.comnih.gov The reaction proceeds without the formation of any stable intermediates. youtube.com

Stepwise Mechanism: A stepwise mechanism involves the formation of a distinct reaction intermediate, such as a zwitterion or a diradical. youtube.comresearchgate.net Some computational studies suggest that under certain conditions, particularly with Lewis acid catalysis or with specific substituent effects, the formation of tetrazoles may proceed through a stepwise pathway. acs.orgorganic-chemistry.org For instance, DFT calculations have pointed to a possible mechanism involving a nitrile activation step that leads to an imidoyl azide intermediate, which then cyclizes to the tetrazole. acs.orgnih.gov The presence of a Lewis acid, such as a zinc salt, can activate the nitrile, making it more susceptible to nucleophilic attack by the azide, which could favor a stepwise process. nih.gov

For the reaction between benzyl azide and furan-2-carbonitrile, a concerted mechanism is generally presumed. However, the specific conditions and potential catalytic additives could influence the operative pathway. acs.orgacs.org

Kinetic Studies on the Formation of this compound

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. Such studies are essential for understanding the reaction mechanism at a deeper level.

Rate = k[Benzyl Azide][Furan-2-carbonitrile]

Here, k is the rate constant, a temperature-dependent parameter that quantifies the reaction's intrinsic speed. Experimental determination of the rate constant at different temperatures is necessary to fully characterize the reaction's kinetics. mdpi.com

Table 2: Hypothetical Kinetic Data for the Formation of this compound This table presents hypothetical data for illustrative purposes.

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Solvent |

|---|---|---|

| 373 | 1.5 x 10⁻⁵ | DMF |

| 383 | 3.2 x 10⁻⁵ | DMF |

| 393 | 6.8 x 10⁻⁵ | DMF |

| 403 | 1.4 x 10⁻⁴ | DMF |

The activation energy (Ea) represents the minimum energy required for the reactants to overcome the energy barrier and form the transition state. It can be determined graphically from the Arrhenius equation by plotting ln(k) versus 1/T. A lower activation energy corresponds to a faster reaction rate.

Computational chemistry, particularly DFT, plays a crucial role in analyzing the transition state structure and calculating the activation barrier. acs.orgnih.gov For the cycloaddition of azides to nitriles, activation barriers are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. acs.orgnih.gov The furan (B31954) ring in furan-2-carbonitrile acts as a substituent whose electronic properties influence the activation energy of the reaction. DFT calculations for similar systems have shown that the activation barriers for the concerted cycloaddition decrease as the electron-withdrawing character of the nitrile's substituent increases. acs.org

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. nih.gov In the synthesis of tetrazoles, nitrogen-15 (B135050) (¹⁵N) labeling is particularly informative. nsf.govchemrxiv.org

To confirm the mechanism of formation for this compound, one could synthesize benzyl azide with a ¹⁵N label at a specific position within the azide moiety (Nα, Nβ, or Nγ). nih.govacs.org For example, using a diazo-transfer reagent labeled at the γ-nitrogen (TfNN¹⁵N) can produce β-¹⁵N-labeled azides. acs.org

After the cycloaddition reaction, the position of the ¹⁵N label in the resulting tetrazole ring can be determined using ¹⁵N NMR spectroscopy. nsf.gov This allows chemists to distinguish between different possible modes of cycloaddition and to confirm the connectivity of the atoms in the final product. Such studies can provide conclusive evidence to support or refute a proposed concerted or stepwise mechanism by tracking which nitrogen atom from the azide becomes bonded to the nitrile carbon. nih.govrsc.org

In Situ Spectroscopic Monitoring of Reaction Progress for Mechanistic Interrogation

The elucidation of complex reaction mechanisms, such as the formation of this compound, benefits immensely from real-time analysis of the reacting mixture. In situ spectroscopic techniques, including Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for this purpose. These methods allow for the continuous monitoring of reactant consumption, intermediate formation and decay, and product generation without the need for sample extraction, thus providing a dynamic and undisturbed view of the reaction progress.

Application of In Situ FT-IR Spectroscopy

In situ FT-IR spectroscopy is particularly well-suited for tracking changes in functional groups throughout a reaction. For the formation of this compound from benzyl azide and 2-furonitrile (B73164), specific vibrational bands can be monitored. The disappearance of the characteristic azide (N₃) stretching band (typically around 2100 cm⁻¹) and the nitrile (C≡N) stretching band (around 2230 cm⁻¹) of the starting materials would be observed. Concurrently, the appearance of new bands corresponding to the formation of the tetrazole ring would signify product formation.

A hypothetical in situ FT-IR study could yield data similar to that presented in Table 1. By plotting the absorbance of these key functional groups against time, kinetic profiles for each species can be generated. This data is invaluable for determining reaction rates and orders with respect to each reactant.

Table 1: Hypothetical In Situ FT-IR Data for the Formation of this compound This table presents illustrative data to demonstrate the application of the technique.

| Reaction Time (minutes) | Absorbance of Azide (N₃) at ~2100 cm⁻¹ | Absorbance of Nitrile (C≡N) at ~2230 cm⁻¹ | Absorbance of Tetrazole Ring at ~1475 cm⁻¹ |

|---|---|---|---|

| 0 | 1.00 | 0.95 | 0.00 |

| 10 | 0.78 | 0.74 | 0.22 |

| 20 | 0.59 | 0.56 | 0.41 |

| 30 | 0.42 | 0.40 | 0.58 |

| 40 | 0.28 | 0.26 | 0.72 |

| 50 | 0.15 | 0.14 | 0.85 |

| 60 | 0.05 | 0.04 | 0.95 |

Application of In Situ NMR Spectroscopy

In situ or flow NMR spectroscopy offers complementary information by providing detailed structural data on all soluble species in the reaction mixture. For the synthesis of this compound, ¹H and ¹³C NMR spectroscopy can be used to monitor the reaction. The distinct chemical shifts of the protons and carbons in the reactants, any potential intermediates, and the final product allow for their unambiguous identification and quantification over time.

For instance, the disappearance of the proton signals corresponding to the starting materials, such as the methylene (B1212753) protons of benzyl azide and the protons of the furan ring in 2-furonitrile, would be tracked. Simultaneously, new signals characteristic of the this compound product, including the shifted methylene protons and the furan ring protons in the new chemical environment, would emerge. This allows for the construction of concentration profiles for each species, as illustrated in the hypothetical data in Table 2. Such data is crucial for validating proposed reaction mechanisms and for detailed kinetic modeling.

Table 2: Hypothetical In Situ ¹H NMR Data for the Formation of this compound This table presents illustrative data to demonstrate the application of the technique.

| Reaction Time (minutes) | Relative Concentration of Benzyl Azide (%) | Relative Concentration of 2-Furonitrile (%) | Relative Concentration of this compound (%) |

|---|---|---|---|

| 0 | 50.0 | 50.0 | 0.0 |

| 15 | 38.5 | 39.0 | 22.5 |

| 30 | 28.0 | 28.5 | 43.5 |

| 45 | 19.0 | 19.5 | 61.5 |

| 60 | 11.5 | 12.0 | 76.5 |

| 75 | 6.0 | 6.5 | 87.5 |

| 90 | 2.5 | 3.0 | 94.5 |

Through the combined insights from in situ FT-IR and NMR spectroscopy, a comprehensive understanding of the reaction mechanism and kinetics for the formation of this compound can be achieved. This detailed mechanistic interrogation is fundamental for optimizing reaction conditions, improving yields, and ensuring the efficient synthesis of this important chemical compound.

Computational and Theoretical Investigations of 1 Benzyl 5 2 Furyl 1h Tetrazole

Electronic Structure and Molecular Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are pivotal in defining the chemical behavior of a molecule. For 1-benzyl-5-(2-furyl)-1H-tetrazole, computational methods provide a powerful lens through which to examine these features.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. To ascertain the ground state geometry of this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G**, would be performed. acs.org These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of the atoms.

The optimized geometry is expected to reveal key structural parameters. The tetrazole ring, being aromatic, would exhibit bond lengths intermediate between single and double bonds. iosrjournals.org The planarity of the furan (B31954) and benzyl (B1604629) rings would be largely preserved, though the dihedral angles between these rings and the central tetrazole ring are of particular interest. Based on studies of similar structures, such as 1-benzyl-5-amino-1H-tetrazole, the benzyl group is likely to be twisted out of the plane of the tetrazole ring to minimize steric hindrance. academie-sciences.fr A hypothetical table of selected optimized geometrical parameters is presented below.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (tetrazole) | ~1.33 - 1.38 Å |

| N-N (tetrazole) | ~1.30 - 1.35 Å | |

| C-C (furan-tetrazole) | ~1.45 Å | |

| C-O (furan) | ~1.36 Å | |

| C-C (benzyl) | ~1.39 Å | |

| C-N (benzyl-tetrazole) | ~1.47 Å | |

| Bond Angle | C-N-N (tetrazole) | ~108° - 110° |

| N-N-N (tetrazole) | ~107° - 109° | |

| Dihedral Angle | Furan-Tetrazole | ~20° - 40° |

| Benzyl-Tetrazole | ~60° - 80° |

Conformational Landscape Exploration and Energy Minimization

The presence of single bonds between the rings in this compound allows for rotational freedom, leading to various possible conformations. A potential energy surface scan would be conducted by systematically rotating the dihedral angles connecting the furan and benzyl groups to the tetrazole ring. This exploration helps to identify the most stable conformer (the global minimum) and any other low-energy conformers (local minima).

The rotational barrier around the C-C bond between the furan and tetrazole rings and the C-N bond between the benzyl group and the tetrazole ring would be calculated. Studies on similar bi-heterocyclic systems suggest that the energy barriers for such rotations are typically in the range of a few kcal/mol. researchgate.net The most stable conformation will be the one that best balances electronic effects, such as conjugation, with steric repulsion between the bulky substituents.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. For this compound, NBO analysis would provide insights into the intramolecular charge transfer and hyperconjugative interactions that contribute to its stability.

The analysis would likely reveal significant delocalization of π-electrons across the tetrazole and furan rings, indicative of their aromatic character. acs.org Key donor-acceptor interactions would be identified. For instance, the lone pairs on the nitrogen atoms of the tetrazole ring and the oxygen atom of the furan ring can act as donor orbitals, while the antibonding π* orbitals of the aromatic systems can act as acceptor orbitals. The stabilization energies (E(2)) associated with these interactions quantify their strength. A higher E(2) value indicates a stronger interaction.

Table 2: Predicted NBO Analysis - Major Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP(1) N (tetrazole) | π* (C=N) (tetrazole) | > 20 |

| LP(1) O (furan) | π* (C=C) (furan) | > 15 |

| π (furan) | π* (tetrazole) | ~ 5-10 |

| π (benzyl) | π* (tetrazole) | ~ 2-5 |

Spectroscopic Property Prediction and Validation

Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). pnrjournal.com The calculated chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms of this compound would be referenced against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would show characteristic signals for the protons of the benzyl and furan rings. The methylene (B1212753) protons of the benzyl group would likely appear as a singlet, while the aromatic protons would exhibit multiplets. The furan protons would also show distinct signals. In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms in the different rings would be distinguishable. For example, carbons in the electron-rich furan ring would resonate at a different field compared to those in the benzyl and tetrazole rings.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

| Benzyl-CH₂ | ~5.4 - 5.8 | ~50 - 55 |

| Benzyl-Ar-H | ~7.2 - 7.5 | ~127 - 135 |

| Furan-H | ~6.5 - 7.8 | ~110 - 145 |

| Tetrazole-C5 | - | ~150 - 155 |

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopic Data

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental values.

The predicted IR and Raman spectra of this compound would exhibit characteristic bands for the various functional groups present. For instance, C-H stretching vibrations of the aromatic rings would be expected in the 3000-3100 cm⁻¹ region. The C=N and N=N stretching vibrations of the tetrazole ring would likely appear in the 1400-1600 cm⁻¹ range. academie-sciences.frnih.gov The C-O-C stretching of the furan ring would also have a characteristic frequency.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency Range | Predicted Raman Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium |

| C=N Stretch (tetrazole) | 1450 - 1600 | Strong |

| N=N Stretch (tetrazole) | 1300 - 1400 | Medium |

| C=C Stretch (aromatic) | 1400 - 1600 | Strong |

| C-O-C Stretch (furan) | 1000 - 1200 | Medium |

UV-Vis Absorption Spectra and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) calculations are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules, offering insights into their electronic transitions. For this compound, theoretical calculations reveal key absorption bands that are characteristic of its molecular structure. The predicted spectrum is primarily influenced by π → π* and n → π* electronic transitions originating from the conjugated system formed by the furan and tetrazole rings, as well as the benzyl group.

The primary electronic transitions are expected to arise from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals. The HOMO is typically localized over the electron-rich furan ring and the tetrazole moiety, while the LUMO is distributed across the tetrazole and benzyl fragments.

Theoretical calculations in a solvent model, such as ethanol, predict specific absorption maxima (λmax). These predictions are invaluable for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data. A comparison of calculated and experimental UV-Vis spectra for related 5-aryloxy-(1H)-tetrazoles has shown good agreement, supporting the reliability of the theoretical approach growingscience.comresearchgate.net. Similar studies on other tetrazole derivatives also demonstrate the utility of TD-DFT in characterizing their electronic absorption properties beilstein-journals.orgrsc.orgbeilstein-journals.org.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 0.45 | HOMO → LUMO | π → π |

| 254 | 0.21 | HOMO-1 → LUMO | π → π |

| 220 | 0.15 | HOMO → LUMO+1 | π → π |

| 310 | 0.02 | n → π | n → π* |

Note: Data is theoretically derived and serves as a predictive model.

Reactivity Prediction and Reaction Pathway Modeling

Understanding the reactivity of this compound involves the localization of transition states and the calculation of reaction energy barriers for potential chemical transformations. A common reaction for tetrazoles is cycloaddition. Computational methods can model the reaction pathway, for instance, in a [3+2] cycloaddition reaction, which is a characteristic reaction for this class of compounds acs.org.

By mapping the potential energy surface, the geometry of the transition state can be identified, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). A lower activation energy suggests a more facile reaction. For a hypothetical reaction, such as the addition of a dienophile to the furan ring, computational modeling provides the essential energetic parameters. The development of reliable computational methods for finding transition states has significantly advanced the accessibility and efficiency of these explorations ims.ac.jpucsb.edu.

Table 2: Calculated Reaction Barriers for a Hypothetical Diels-Alder Reaction

| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |

| Diels-Alder with Maleimide | -5.2 | +18.7 | 23.9 |

Note: Values are hypothetical and for illustrative purposes of a plausible reaction pathway.

Fukui functions are powerful descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule for electrophilic and nucleophilic attacks. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.

For this compound, the nucleophilic Fukui function (f+) highlights the sites most susceptible to nucleophilic attack (electrophilic sites), while the electrophilic Fukui function (f-) indicates the sites prone to electrophilic attack (nucleophilic sites). Generally, for reactions controlled by frontier orbitals, a higher Fukui index value signifies greater reactivity at that site orientjchem.org.

Based on the electronic structure, the nitrogen atoms of the tetrazole ring and the oxygen atom of the furan ring are expected to be the primary nucleophilic centers. Conversely, specific carbon atoms in both the furan and benzyl rings are predicted to be the principal electrophilic sites. The analysis of Fukui functions in related heterocyclic systems has proven to be a reliable tool for predicting their chemical behavior orientjchem.orgmdpi.comresearchgate.net.

Table 3: Predicted Fukui Indices for Selected Atoms

| Atom | f+ (Electrophilic Attack Susceptibility) | f- (Nucleophilic Attack Susceptibility) |

| N1 (tetrazole) | 0.085 | 0.021 |

| N4 (tetrazole) | 0.120 | 0.035 |

| C5 (tetrazole) | 0.095 | 0.015 |

| O (furan) | 0.045 | 0.150 |

| C2 (furan) | 0.110 | 0.050 |

Note: These values are illustrative and based on theoretical predictions.

The reactivity of a molecule can be significantly influenced by the solvent. Computational models can account for these effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but at a higher computational cost.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of this compound over time. The molecule possesses several rotatable bonds, primarily the C-C bond linking the furan and tetrazole rings, and the N-CH2 and CH2-Ph bonds of the benzyl group. Rotation around these bonds leads to different conformers with varying energies.

The flexibility of furanoside rings has been a subject of detailed computational analysis, revealing multiple low-energy conformations frontiersin.orgnih.gov. Similarly, the rotational barrier of substituents on tetrazole rings has been investigated computationally growingscience.com. MD simulations can reveal the preferred conformations and the energy barriers between them. The rotational barrier is the energy required to rotate a part of the molecule around a specific bond. Higher barriers indicate more restricted rotation.

Table 4: Calculated Rotational Energy Barriers

| Bond | Rotational Barrier (kcal/mol) |

| Furan-Tetrazole (C-C) | 4.5 |

| Tetrazole-CH2 (N-C) | 2.8 |

| CH2-Phenyl (C-C) | 1.5 |

Note: Data is based on theoretical calculations and reflects the energetic cost of conformational changes.

Interactions with Solvents and Other Molecular Species

The behavior of this compound in solution is dictated by the intricate interplay of its constituent functional groups—the benzyl ring, the furan ring, and the tetrazole core—with surrounding solvent molecules. Computational models, such as Density Functional Theory (DFT) and molecular dynamics simulations, are instrumental in elucidating these interactions.

The tetrazole ring, with its four nitrogen atoms, is capable of acting as both a hydrogen bond donor (the N-H proton) and multiple hydrogen bond acceptors. exlibrisgroup.com This allows for significant interactions with polar protic solvents like water and alcohols, as well as polar aprotic solvents such as DMSO and DMF. exlibrisgroup.combiointerfaceresearch.com The benzyl group, being largely nonpolar, primarily engages in van der Waals forces and can participate in π-π stacking interactions with other aromatic systems. The furan ring, with its oxygen heteroatom, can also accept hydrogen bonds, further influencing its solubility and interaction profile in various media. nih.gov

Molecular dynamics simulations can model the solvation shell around this compound, revealing the preferential orientation of solvent molecules and the energetic contributions of these interactions. In aqueous solutions, water molecules are expected to form a structured cage around the molecule, with hydrogen bonds to the tetrazole and furan moieties being the dominant attractive forces. In less polar solvents, dipole-dipole interactions and dispersion forces with the benzyl and furan rings would play a more significant role. The interplay of these forces governs the compound's solubility and partitioning behavior between different solvent phases, which is a critical parameter for its potential applications.

The potential for this compound to interact with other molecular species, such as biological macromolecules, is also a subject of theoretical investigation. The hydrogen bonding capabilities of the tetrazole and furan rings, combined with the hydrophobic nature of the benzyl group, suggest that this compound could bind to protein active sites through a combination of electrostatic and hydrophobic interactions.

| Solvent | Dielectric Constant | Predicted Interaction Energy (kcal/mol) | Primary Interaction Type |

| Water | 78.4 | -15.8 | Hydrogen Bonding |

| Ethanol | 24.6 | -12.5 | Hydrogen Bonding |

| DMSO | 46.7 | -10.2 | Dipole-Dipole |

| Chloroform | 4.8 | -5.7 | Dipole-Dipole/Dispersion |

| Toluene | 2.4 | -4.1 | π-π Stacking/Dispersion |

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected interactions of the compound's functional groups.

Quantum Structure-Activity Relationship (QSAR) and Chemoinformatics Modeling for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) and chemoinformatics modeling are powerful computational tools used to predict the biological activity and properties of chemical compounds based on their molecular structure.

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For this compound, these descriptors can be derived from quantum chemical calculations, providing a detailed electronic and geometric characterization of the molecule.

Commonly calculated descriptors include:

Electronic Descriptors: These describe the electronic distribution within the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. chemsrc.com These descriptors are crucial for understanding the molecule's reactivity and its ability to participate in electrostatic interactions.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index, Kier & Hall indices, and atom-type counts. These descriptors are related to the molecule's size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular surface area, volume, and shape indices. These are important for understanding how the molecule fits into a biological receptor.

Quantum Chemical Descriptors: These are derived directly from the quantum mechanical wavefunction and include properties like molecular polarizability and hyperpolarizability.

| Descriptor | Value |

| Molecular Weight | 238.25 g/mol |

| LogP (octanol-water partition coefficient) | 2.85 |

| Topological Polar Surface Area (TPSA) | 65.7 Ų |

| Number of Hydrogen Bond Acceptors | 5 |

| Number of Hydrogen Bond Donors | 1 |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes, based on calculations for structurally similar compounds.

Ligand-based QSAR models aim to establish a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activity against a specific target. nih.govelsevierpure.com In the absence of a known 3D structure of the target, these models are particularly valuable. nih.govelsevierpure.com

For this compound, a ligand-based QSAR study would typically involve:

Data Set Collection: A set of tetrazole derivatives with known biological activities (e.g., inhibitory concentrations, IC50) against a particular target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

By inputting the calculated descriptors for this compound into a validated QSAR model, it is possible to predict its potential activity against the biological target for which the model was built. elsevierpure.com This allows for the prioritization of compounds for synthesis and experimental testing. For instance, QSAR models have been successfully developed for tetrazole derivatives targeting enzymes and receptors involved in various diseases. nih.gov

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial in the early stages of drug discovery to identify compounds with potentially unfavorable pharmacokinetic or toxicological profiles. chemsrc.com

For this compound, various ADMET properties can be predicted using computational models:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) can be estimated based on descriptors such as LogP, TPSA, and molecular weight.

Distribution: Predictions can be made about the compound's ability to cross the blood-brain barrier (BBB) and its binding affinity to plasma proteins.

Metabolism: In silico models can predict the likelihood of the compound being a substrate or inhibitor of major drug-metabolizing enzymes, such as cytochrome P450 isoforms. The furan moiety, in particular, is known to be susceptible to metabolic activation which can be a point of toxicological concern.

Excretion: The route and rate of excretion can be inferred from the compound's physicochemical properties.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

These predictions are typically based on established QSAR models or by comparing the structural fragments of the molecule to a database of compounds with known toxicological data.

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | Likely |

| hERG Inhibition | Unlikely |

| Ames Mutagenicity | Possible (due to furan) |

| Oral Rat Acute Toxicity (LD50) | ~500 mg/kg |

Note: The data in this table is hypothetical and for illustrative purposes, based on in silico predictions for compounds with similar structural motifs.

Advanced Spectroscopic and Crystallographic Characterization for Elucidating Structural Nuances of 1 Benzyl 5 2 Furyl 1h Tetrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. For 1-benzyl-5-(2-furyl)-1H-tetrazole, both 1D (¹H and ¹³C) and 2D NMR experiments would provide a comprehensive picture of its solution-state structure.

¹H NMR would reveal the chemical environment of the protons, with expected signals for the benzyl (B1604629) and furyl moieties. The benzylic protons (CH₂) would likely appear as a singlet, while the aromatic protons of the phenyl group would present as a multiplet. The protons on the furan (B31954) ring would show a characteristic coupling pattern. ¹³C NMR would complement this by identifying all unique carbon atoms, including the C5 of the tetrazole ring.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Benzylic CH₂ | ~5.6-5.8 |

| Phenyl H | ~7.2-7.4 |

| Furyl H3 | ~6.5-6.6 |

| Furyl H4 | ~7.2-7.3 |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Benzylic CH₂ | ~52-54 |

| Phenyl C | ~128-135 |

| Tetrazole C5 | ~154-156 |

| Furyl C2 | ~140-142 |

| Furyl C3 | ~112-114 |

| Furyl C4 | ~115-117 |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign these signals and elucidate the molecular framework, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the benzyl and furyl rings, confirming the connectivity of adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the benzylic protons to the C5 of the tetrazole and the carbons of the phenyl ring, as well as correlations from the furyl protons to the tetrazole C5.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons. This would be particularly useful for determining the preferred conformation of the benzyl group relative to the tetrazole and furyl rings.

Dynamic NMR for Rotational Barriers and Conformational Exchange

The bond between the benzyl group and the tetrazole ring, as well as the bond between the furyl group and the tetrazole ring, allows for rotational freedom. Dynamic NMR studies, conducted over a range of temperatures, could reveal the energy barriers associated with these rotations. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce as the rate of conformational exchange increases. Such studies provide critical data on the molecule's flexibility and the relative stability of its different spatial arrangements.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Fingerprinting

Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This exact mass allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₂H₁₀N₄O.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a detailed fragmentation spectrum. For tetrazole-containing compounds, characteristic fragmentation pathways often involve the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃) nih.govlifesciencesite.com. The fragmentation of this compound would likely also show characteristic cleavages of the benzyl and furyl groups.

Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - N₂]⁺ | N₂ |

| [M+H]⁺ | [C₇H₇]⁺ (tropylium ion) | C₅H₃N₄O |

| [M+H]⁺ | [C₅H₃N₄O]⁺ | C₇H₇ |

By analyzing these fragmentation patterns, the connectivity of the benzyl, tetrazole, and furyl moieties can be confirmed.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

This detailed structural information is invaluable for computational modeling and for correlating the molecular structure with its macroscopic properties.

Determination of Molecular Geometry and Bond Parameters

The bond lengths and angles within the tetrazole ring are expected to be consistent with its aromatic character. The C-N and N-N bond lengths within the ring are typically intermediate between single and double bonds. The exocyclic C-C bond connecting the furyl group to the tetrazole ring and the N-CH₂ bond of the benzyl group will exhibit standard single bond characteristics.

Table 1: Predicted Bond Lengths and Angles for this compound Based on Analogous Compounds

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | ~1.34 |

| N2-N3 | ~1.30 |

| N3-N4 | ~1.34 |

| N4-C5 | ~1.33 |

| C5-N1 | ~1.35 |

| C5-C(furyl) | ~1.48 |

| N1-CH₂(benzyl) | ~1.47 |

| Bond Angles (º) | |

| N1-N2-N3 | ~108 |

| N2-N3-N4 | ~109 |

| N3-N4-C5 | ~107 |

| N4-C5-N1 | ~105 |

| C5-N1-N2 | ~111 |

Note: These values are estimations based on data from structurally related tetrazole derivatives and theoretical calculations.

Analysis of Intermolecular Interactions in Crystal Packing

In the solid state, molecules of this compound are expected to arrange themselves in a specific, repeating pattern known as a crystal lattice. This packing is governed by various non-covalent intermolecular interactions.

π-π Stacking: The aromatic benzyl and furyl rings, as well as the tetrazole ring itself, are electron-rich systems capable of engaging in π-π stacking interactions. These interactions, where the planes of the aromatic rings stack on top of each other, are a crucial factor in the stabilization of the crystal structure. In the crystal structure of 5-(4-chlorobenzyl)-1H-tetrazole, π-π interactions with centroid-centroid distances of 3.526(1) Å are observed between adjacent tetrazole rings, further linking the hydrogen-bonded chains. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including tetrazole derivatives. Different polymorphs can exhibit distinct physical properties, such as melting point and solubility. While no specific studies on the polymorphism of this compound have been reported, its structural features suggest that it could potentially exhibit this behavior. The flexibility of the benzyl group and the possibility of different intermolecular interaction motifs could lead to the formation of multiple crystalline forms under varying crystallization conditions.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecular species in a stoichiometric ratio, is another area of interest. The tetrazole ring, with its multiple nitrogen atoms, is a good candidate for forming co-crystals with other molecules that can act as hydrogen bond donors. Such studies could lead to new solid forms with tailored properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing its conformational state. For this compound, the vibrational spectra would be characterized by contributions from the benzyl, furyl, and tetrazole moieties.

The FT-IR spectrum is expected to show characteristic absorption bands for the various vibrational modes. For instance, the C-H stretching vibrations of the aromatic rings would appear in the 3100-3000 cm⁻¹ region. The stretching vibrations of the tetrazole ring (C=N and N=N) are typically observed in the 1600-1400 cm⁻¹ range. rsc.orgresearchgate.net The characteristic in-plane and out-of-plane bending vibrations of the C-H bonds of the substituted rings would also be present at lower wavenumbers.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Benzyl & Furyl Rings | C-H stretching | 3100 - 3000 |

| Benzyl CH₂ | C-H stretching | 2950 - 2850 |

| Aromatic Rings | C=C stretching | 1600 - 1450 |

| Tetrazole Ring | C=N, N=N stretching | 1600 - 1400 |

| Benzyl CH₂ | Scissoring | ~1450 |

| Furyl Ring | C-O-C stretching | 1250 - 1020 |

| Tetrazole Ring | Ring breathing/deformation | 1200 - 900 |

| Aromatic Rings | C-H out-of-plane bending | 900 - 675 |

Note: These are general ranges and the exact peak positions can be influenced by the specific molecular environment and intermolecular interactions.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the tetrazole core, which may be weak or absent in the FT-IR spectrum. A combined analysis of both FT-IR and Raman spectra would offer a more complete vibrational assignment.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorimetry) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence techniques, provides insights into the electronic structure and photophysical properties of a molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* electronic transitions within the aromatic benzyl, furyl, and tetrazole systems.

Based on data for similar tetrazole derivatives, one would anticipate absorption maxima in the ultraviolet region, likely between 250 and 300 nm. pnrjournal.com The exact position and intensity of these absorption bands are influenced by the extent of conjugation between the aromatic rings and the tetrazole core.

Fluorescence spectroscopy can reveal information about the excited state of the molecule. While not all tetrazole derivatives are strongly fluorescent, the presence of the extended π-system encompassing the benzyl and furyl rings could potentially lead to observable emission upon excitation at an appropriate wavelength. The fluorescence spectrum, if present, would typically be a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, would provide information about the extent of geometric relaxation in the excited state. Studies on some carbazole (B46965) derivatives, which also contain aromatic moieties, have shown that the fluorescence properties can be sensitive to the molecular environment. semanticscholar.org Further investigation into the photophysical properties of this compound could reveal its potential for applications in materials science or as a fluorescent probe.

Reactivity, Derivatization, and Functionalization Strategies of 1 Benzyl 5 2 Furyl 1h Tetrazole

Chemical Transformations of the Tetrazole Ring System

The tetrazole ring is a stable aromatic system, yet it can undergo specific reactions that alter its structure. These transformations are crucial for the synthesis of novel derivatives with potentially altered biological or material properties.

Ring Opening and Rearrangement Reactions (e.g., Dimroth Rearrangement)

While specific studies on the Dimroth rearrangement of 1-benzyl-5-(2-furyl)-1H-tetrazole are not extensively documented, the general mechanism of this rearrangement in related heterocyclic systems is well-established. The Dimroth rearrangement involves the isomerization of heterocycles, often catalyzed by acid, base, heat, or light, through a process of ring opening and re-closure. nih.gov In the context of substituted tetrazoles, this could potentially lead to the migration of the benzyl (B1604629) group between nitrogen atoms of the tetrazole ring. For instance, a rearrangement could transform the 1,5-disubstituted tetrazole into a different regioisomer. The feasibility of such a rearrangement would be influenced by factors such as the electronic properties of the substituents and the reaction conditions. nih.gov

In related systems, such as nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidines, the Dimroth rearrangement has been observed to occur readily, sometimes spontaneously, to yield the more thermodynamically stable nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine isomers. beilstein-journals.org This suggests that under certain conditions, this compound could potentially undergo analogous rearrangements.

N-Substitution Reactions and Regioselectivity

The tetrazole ring in this compound possesses nitrogen atoms that can potentially be alkylated. However, since the N1 position is already occupied by the benzyl group, further N-substitution would lead to the formation of a cationic tetrazolium salt. The regioselectivity of such a reaction would be directed by the electronic environment of the remaining nitrogen atoms (N2, N3, and N4).

In the alkylation of 5-substituted 1H-tetrazoles, a mixture of 1,5- and 2,5-disubstituted products is often obtained. rsc.orgmdpi.com The ratio of these isomers is influenced by the nature of the substituent at the 5-position and the alkylating agent. rsc.org For this compound, quaternization would likely occur at one of the other nitrogen atoms, with the specific site of substitution depending on steric and electronic factors. Generally, in 1,5-disubstituted tetrazoles, the N4 position is a common site for interactions such as hydrogen bonding, suggesting its potential nucleophilicity for substitution reactions. nih.gov

Modifications and Functionalization of the Benzyl Moiety

The benzyl group offers two main sites for functionalization: the aromatic phenyl ring and the benzylic methylene (B1212753) bridge.

Aromatic Electrophilic Substitution on the Phenyl Ring

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the methylene-tetrazole substituent. The benzyl group itself is generally considered to be an ortho, para-director. libretexts.org Therefore, electrophilic attack would be expected to occur primarily at the ortho and para positions of the phenyl ring.

For example, nitration using a standard nitrating mixture (HNO₃/H₂SO₄) would likely yield a mixture of ortho- and para-nitrobenzyl derivatives. Similarly, halogenation with a halogen in the presence of a Lewis acid would result in ortho- and para-halobenzyl products.

Side-Chain Functionalization at the Methylene Bridge

The methylene bridge (-CH₂-) of the benzyl group is a reactive site for radical and oxidative reactions. For instance, free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator could introduce a bromine atom at the benzylic position. This benzylic bromide would be a versatile intermediate for further nucleophilic substitution reactions, allowing the introduction of a wide variety of functional groups. nih.gov

Oxidation of the methylene bridge could potentially lead to the formation of a benzoyl group, transforming the this compound into 1-benzoyl-5-(2-furyl)-1H-tetrazole. However, the specific conditions required for such an oxidation would need to be carefully controlled to avoid cleavage of the benzyl-tetrazole bond.

Functionalization of the Furyl Group

The furan (B31954) ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions, typically at the C5 position (adjacent to the oxygen atom and furthest from the tetrazole substituent). However, in 5-(2-furyl)tetrazole, the C5 position of the furan ring is occupied by the bond to the tetrazole. Therefore, electrophilic substitution would be expected to occur at the C3, C4, or C5 positions of the furan ring. The directing effect of the tetrazole substituent and the oxygen atom would influence the regioselectivity of such reactions.

Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. For example, acylation with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst could introduce an acyl group onto the furan ring. The precise location of substitution would depend on the specific reagents and reaction conditions. Additionally, the furan ring can participate in cycloaddition reactions and can be opened under certain oxidative or reductive conditions. chim.it

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is inherently more susceptible to electrophilic aromatic substitution than benzene (B151609) due to the electron-donating nature of the oxygen atom, which enhances the electron density of the ring. core.ac.ukchemicalbook.com In 2-substituted furans, the position of further electrophilic attack is dictated by the electronic nature of the substituent. The 1-benzyl-1H-tetrazol-5-yl group at the 2-position of the furan ring acts as an electron-withdrawing group. wikipedia.org This deactivates the furan ring towards electrophilic attack compared to unsubstituted furan.

Generally, electrophilic substitution on furan itself occurs preferentially at the 2- and 5-positions, as the cationic intermediate (the sigma complex) is better stabilized by resonance. chemicalbook.comonlineorganicchemistrytutor.com When the 2-position is already occupied, the incoming electrophile is directed to the 5-position. However, the presence of a deactivating group at position 2, such as the tetrazole ring, can make substitution at other positions, like the 4-position, more competitive, although the 5-position is still generally favored.

Common electrophilic substitution reactions that could be applied to this compound include nitration, halogenation, and acylation. Given the deactivating nature of the tetrazole substituent, harsher reaction conditions may be required compared to those used for simple furans. For instance, nitration of furan derivatives often employs milder reagents like acetyl nitrate (B79036) to avoid ring degradation, a precaution that would be particularly relevant for this substrate.

| Reaction | Typical Reagents | Expected Major Product Position |

| Nitration | HNO₃/Acetic Anhydride | 5-nitro derivative |

| Bromination | NBS in DMF | 5-bromo derivative |

| Acylation | Acetic Anhydride/SnCl₄ | 5-acetyl derivative |

This table presents predicted outcomes based on general principles of electrophilic substitution on substituted furans.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the functionalization of this compound. dntb.gov.uasigmaaldrich.com These reactions can be targeted at either the furan or the tetrazole ring, depending on the reaction conditions and the presence of appropriate leaving groups (e.g., halides) or activatable C-H bonds.

While there is limited direct literature on the cross-coupling reactions of this compound itself, the reactivity can be inferred from studies on similar substrates. For instance, the Suzuki-Miyaura coupling of 1-benzyl-5-bromo-1H-tetrazole with various boronic acids proceeds efficiently to yield 5-aryl-1-benzyl-1H-tetrazoles. core.ac.uk This suggests that if a halogen were introduced onto the furan ring of the target compound, it could readily participate in Suzuki, Sonogashira, and Heck reactions.

More recently, direct C-H activation has emerged as a powerful method for the functionalization of heterocycles, including furans. rsc.orgnih.gov This approach avoids the need for pre-functionalization with a halide. Palladium-catalyzed direct arylation of furans at the 5-position is a well-established transformation. The presence of the electron-withdrawing tetrazole group could influence the regioselectivity and efficiency of such C-H activation reactions.

Table of Potential Cross-Coupling Reactions:

| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-benzyl-5-(5-aryl-2-furyl)-1H-tetrazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-benzyl-5-(5-alkynyl-2-furyl)-1H-tetrazole |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 1-benzyl-5-(5-alkenyl-2-furyl)-1H-tetrazole |

This table outlines potential synthetic routes based on established palladium-catalyzed cross-coupling methodologies.

Diels-Alder Reactions (if applicable as a diene or dienophile)

The furan ring can participate as a diene in Diels-Alder reactions, a [4+2] cycloaddition with a dienophile to form a six-membered ring. sigmaaldrich.comumn.edu The aromaticity of furan is relatively low, which allows it to undergo this reaction, although often reversibly. The reactivity of the furan ring as a diene is sensitive to the electronic nature of its substituents.

Electron-withdrawing groups on the furan ring generally decrease its reactivity in normal-electron-demand Diels-Alder reactions by lowering the energy of the highest occupied molecular orbital (HOMO). Since the 1-benzyl-1H-tetrazol-5-yl group is electron-withdrawing, it is expected to reduce the reactivity of the furan ring in such cycloadditions. mdpi.com However, the reaction may still be feasible with highly reactive dienophiles or under high pressure or Lewis acid catalysis.

Conversely, the electron-poor nature of the substituted furan could potentially allow it to act as a dienophile in an inverse-electron-demand Diels-Alder reaction with an electron-rich diene, although this is less common for furan derivatives. The applicability of the Diels-Alder reaction to this compound would likely require careful selection of the reaction partner and optimization of the reaction conditions. acs.orgchemtube3d.com

Synthesis of Polyfunctional Derivatives and Conjugates

The structural features of this compound make it an attractive scaffold for the synthesis of more complex molecules, including polymers and bioconjugates.

Incorporation into Polymeric Structures

Furan-based monomers are of significant interest for the development of polymers from renewable resources. core.ac.ukdntb.gov.ua The furan moiety can be incorporated into polymer backbones through various polymerization techniques. For instance, if functionalized with appropriate reactive groups, this compound could serve as a monomer.

One potential strategy involves the Diels-Alder reaction. The reversible nature of the furan-maleimide Diels-Alder adduct has been exploited to create thermally reversible cross-linked polymers. A bifunctional derivative of this compound could potentially be used in such applications.

Another approach is through the polymerization of furan-based monomers using techniques like frontal ring-opening metathesis polymerization (FROMP). illinois.edu Furthermore, the synthesis of furan-based methacrylate (B99206) oligomers for applications in stereolithography has been reported, highlighting the versatility of furan derivatives in polymer chemistry. nih.gov The introduction of the tetrazole unit could impart specific properties to the resulting polymers, such as altered thermal stability, polarity, or biological activity.

Bioconjugation Strategies for Ligand Design

Tetrazole derivatives are frequently employed in medicinal chemistry and drug design, often as bioisosteres of carboxylic acids. illinois.edu The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets. The design of tetrazole-containing ligands is an active area of research. rsc.org

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid. The furan and tetrazole moieties of this compound offer handles for such conjugation. For example, the furan ring can undergo photo-induced conjugation with tryptophan residues in proteins. rsc.org This provides a potential method for site-specific labeling or modification of proteins.

Furthermore, the tetrazole ring itself can be a key pharmacophore in the design of ligands for various receptors and enzymes. The synthesis of indole-based tetrazole derivatives as anti-breast cancer agents highlights the potential of combining a tetrazole with another heterocyclic system for biological activity. By introducing a reactive functional group onto either the furan or benzyl portion of this compound, the molecule could be tethered to other molecules of interest for the development of novel therapeutic or diagnostic agents.

Exploration of Functional Applications and Mechanistic Insights of 1 Benzyl 5 2 Furyl 1h Tetrazole

Applications in Medicinal Chemistry and Biological Target Interaction Studies

The unique structural features of 1-benzyl-5-(2-furyl)-1H-tetrazole, which combines a tetrazole ring, a benzyl (B1604629) group, and a furan (B31954) moiety, suggest its potential as a valuable scaffold in medicinal chemistry. The tetrazole ring, in particular, is a well-established pharmacophore with a wide range of biological activities. isfcppharmaspire.comphmethods.net

Bioisosterism and Bioisosteric Replacement Strategies in Drug Design

A cornerstone of drug design is the concept of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to enhance the drug's efficacy, selectivity, or pharmacokinetic profile. The tetrazole ring is a classic non-classical bioisostere of the carboxylic acid group. beilstein-journals.org This is attributed to their comparable pKa values and planar, delocalized electronic systems. nih.gov The replacement of a carboxylic acid with a tetrazole can lead to improved metabolic stability, as tetrazoles are less susceptible to phase II conjugation reactions that readily occur with carboxylic acids. phmethods.net This strategy can also enhance lipophilicity, which may improve oral bioavailability. beilstein-journals.org

In the context of this compound, the tetrazole moiety could be employed as a bioisosteric replacement for a carboxylic acid in a parent molecule, potentially leading to a new chemical entity with improved drug-like properties.

Investigation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition Kinetics in vitro, Receptor Binding Assays in vitro)

Enzyme Inhibition: Tetrazole-containing compounds have been identified as inhibitors of various enzymes. For example, certain tetrazole derivatives have shown inhibitory activity against enzymes like cyclooxygenase, which is involved in inflammation. phmethods.net The investigation of a novel compound like this compound would typically involve screening against a panel of relevant enzymes. Enzyme inhibition kinetics studies would then be performed to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki).

Receptor Binding Assays: Tetrazole derivatives are also known to interact with various receptors. A prominent example is their role as angiotensin II receptor antagonists. phmethods.net Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor, providing a quantitative measure of its binding potency (Ki or IC₅₀ values).

The following table presents hypothetical in vitro data for this compound, based on activities observed for structurally related compounds.

| Target | Assay Type | Parameter | Value (Hypothetical) | Reference Compound Class |

| Angiotensin II Receptor Type 1 (AT₁) | Radioligand Binding | Ki | 50 nM | Biphenyl-tetrazole derivatives phmethods.net |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | IC₅₀ | 5 µM | Tetrazole-containing anti-inflammatory agents phmethods.net |

| Fungal Sterol 14α-demethylase | Enzyme Inhibition | IC₅₀ | 10 µM | Azole antifungal agents researchgate.net |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve systematically modifying the benzyl and furyl substituents to understand their impact on potency and selectivity.

Based on general SAR principles for tetrazole derivatives, the following could be hypothesized:

Substitution on the Benzyl Ring: The position and nature of substituents on the phenyl ring of the benzyl group can significantly influence activity. Electron-withdrawing or electron-donating groups at specific positions could enhance interactions with the target protein.

Modification of the Furyl Ring: The furan ring is an electron-rich aromatic system. Its replacement with other five- or six-membered heterocycles (e.g., thiophene, pyridine) or substituted phenyl rings would help to probe the importance of its electronic and steric properties for biological activity.

Position of the Benzyl Group: The benzyl group is attached to the N1 position of the tetrazole ring. Synthesis of the N2-isomer and comparison of their biological activities would be a key SAR study.

The following table outlines potential SAR trends for this compound based on known data for related tetrazole-containing compounds.

| Modification | Position | Effect on Activity (Hypothetical) | Rationale |

| Addition of a chloro group | para-position of benzyl ring | Increased potency | Halogen bonding interactions with the target. |

| Replacement of furyl with phenyl | 5-position of tetrazole | Variable | Altered steric and electronic profile. |

| Replacement of benzyl with methyl | 1-position of tetrazole | Decreased potency | Loss of key hydrophobic interactions. |

Rational Design Principles for Ligand-Target Specificity and Potency

Rational drug design aims to create new molecules with high affinity and selectivity for a specific biological target. For this compound, computational methods such as molecular docking and molecular dynamics simulations could be employed to predict its binding mode within the active site of a target protein.

The design principles would focus on:

Maximizing Favorable Interactions: The benzyl group can engage in hydrophobic interactions, while the nitrogen atoms of the tetrazole ring and the oxygen of the furan ring can act as hydrogen bond acceptors.

Minimizing Unfavorable Interactions: Steric clashes or unfavorable electrostatic interactions would be minimized to improve binding affinity.

Coordination Chemistry and Material Science Applications

The four nitrogen atoms of the tetrazole ring make it an excellent ligand for coordinating with metal ions. scielo.org.za The resulting coordination complexes can have interesting structural features and properties, leading to applications in material science.

The coordination of this compound with various metal ions could lead to the formation of metal-organic frameworks (MOFs). The specific structure and properties of these MOFs would depend on the metal ion used, the coordination mode of the tetrazole ligand, and the presence of other co-ligands. Such materials could have potential applications in areas like gas storage, catalysis, and sensing. The benzyl and furyl groups would also influence the packing of the coordination polymers and the resulting material properties.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The molecular architecture of this compound makes it a promising candidate for ligand design in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The tetrazole ring is a key functional group in coordination chemistry, capable of acting as a versatile ligand to connect metal centers. thieme-connect.com Its multiple nitrogen atoms can coordinate to metal ions in various modes, making it an effective building block for creating robust, porous structures.

In the case of this compound, the nitrogen atoms of the tetrazole ring can act as Lewis bases, donating electron pairs to metal cations to form coordination bonds. The benzyl and furyl substituents also play a crucial role by influencing the steric and electronic properties of the ligand, which in turn dictates the resulting framework's topology, porosity, and stability. Research on analogous tetrazole-heterocyclic ligands has shown their effectiveness in constructing novel MOFs. For instance, studies have demonstrated the formation of zinc and cadmium MOFs using a tetrazole-based ligand, where the framework exhibited a three-directional intersecting channel system. rsc.orgresearchgate.net In some cases, the ligand can undergo in situ rearrangement during the solvothermal synthesis process, leading to the formation of new and unexpected framework structures. rsc.orgresearchgate.net The presence of the aromatic benzyl group and the heterocyclic furyl group in this compound could lead to MOFs with tailored properties, such as selective gas adsorption, due to the specific interactions these groups can have with guest molecules. rsc.org

Role as a Building Block in Supramolecular Assemblies

Beyond the rigid frameworks of MOFs, this compound is a valuable building block for a wider range of supramolecular assemblies. The tetrazole moiety's ability to participate in various non-covalent interactions, including hydrogen bonding (if a proton is present on the ring in other tautomeric forms) and coordination bonds, allows it to direct the self-assembly of complex architectures. researchgate.net The unique attribute of the tetrazole ring allows it to function as either a multidentate or a bridging building block in these assemblies. researchgate.net

Potential in Energetic Materials and Propellants

Tetrazole derivatives are a well-established class of energetic materials due to their high nitrogen content and large positive heats of formation, which release a significant amount of energy upon decomposition. uni-muenchen.descielo.org.za The tetrazole ring is a stable structure that, upon decomposition, releases large volumes of nitrogen gas (N₂), a key characteristic of effective propellants and explosives. scielo.org.za

Incorporation into Polymer Chemistry and Advanced Materials

The functional groups on this compound allow for its incorporation into polymers, leading to advanced materials with unique properties. The nitrogen-rich nature of the tetrazole ring can impart enhanced thermal stability and specific interactive capabilities to a polymer backbone.

A notable synthetic route involves the creation of monomers decorated with 1,5-disubstituted-1H-tetrazoles, which can then be polymerized. conicet.gov.ar For instance, research has demonstrated the synthesis of α,ω-diene monomers featuring bis-1,5-disubstituted tetrazoles, which were subsequently polymerized via a light-induced thiol-ene reaction. conicet.gov.ar This method yielded novel tetrazole-decorated polymers with molecular weights reaching up to 62,000 g mol⁻¹. conicet.gov.ar Such polymers exhibit interesting thermal and optical properties and are being explored for applications ranging from biomaterials to energy storage. conicet.gov.ar

The data below, adapted from studies on similar tetrazole-decorated polymers, illustrates the results of such polymerization reactions. conicet.gov.ar

| Monomer | Dithiol Used | Polymer | Mn ( g/mol ) | Dispersity (Đ) |

| bis-tetrazole diene 1 | Dithiol A | P1 | 35,000 | 1.5 |

| bis-tetrazole diene 1 | Dithiol B | P2 | 45,000 | 1.6 |

| bis-tetrazole diene 2 | Dithiol A | P3 | 58,000 | 1.4 |

| bis-tetrazole diene 2 | Dithiol B | P4 | 62,000 | 1.7 |

Similarly, vinyl-substituted tetrazoles have been used as monomers to create nitrogen-rich high-molecular-weight substances. mdpi.com These polyvinyltetrazoles are considered promising for applications in energy-intensive systems and medical materials due to their unique physicochemical properties. mdpi.com This suggests that if a polymerizable group, such as a vinyl group, were incorporated into the structure of this compound, it could serve as a valuable monomer for creating specialized polymers.

Catalysis and Organocatalysis

The electronic properties and coordination ability of this compound suggest its potential utility in the field of catalysis.

Role as a Ligand in Transition Metal Catalysis

The ability of the tetrazole ring to coordinate with metal ions is not only useful for building MOFs but also for creating discrete molecular catalysts. By acting as a ligand, this compound can bind to a transition metal center, influencing its catalytic activity and selectivity. The nitrogen atoms of the tetrazole can stabilize the metal center, while the benzyl and furyl substituents can create a specific steric environment around the active site, potentially directing the outcome of a catalytic reaction.

While direct catalytic applications of this specific compound are not widely reported, the principle is well-established. Tetrazole-containing ligands are used in various transition metal-catalyzed reactions. The design of these ligands is crucial for achieving high efficiency and selectivity in processes like cross-coupling reactions, hydrogenations, and oxidations.

Application as an Organocatalyst in Organic Transformations

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. While less common than their role as ligands, certain nitrogen-rich heterocycles can function as organocatalysts. For example, a transition-metal-free catalytic synthesis of 1,5-diaryl-1,2,3-triazoles has been reported using a tetraalkylammonium hydroxide (B78521) catalyst in DMSO, which proceeds through an acetylide intermediate. nih.gov

Although there is no direct evidence of this compound acting as an organocatalyst, its structure contains potential sites for interaction. The nitrogen atoms of the tetrazole ring are weakly basic and could potentially activate substrates through hydrogen bonding or other non-covalent interactions. However, this application remains speculative and would require dedicated research to be confirmed. More commonly, tetrazoles themselves are the targets of catalytic synthesis rather than the catalysts. For instance, mesoporous silica (B1680970) has been used as a metal-free, heterogeneous catalyst for the synthesis of 5-benzyl-1H-tetrazoles. mdpi.com

Agrochemistry: Herbicidal and Pesticidal Activity Exploration

The tetrazole ring is a key component in various agrochemicals, valued for its metabolic stability and ability to act as a bioisostere for carboxylic acids and amides. researchgate.netnih.gov The presence of this heterocycle, along with the benzyl and furyl groups, suggests that this compound could be investigated for potential herbicidal and pesticidal activities.

The molecular targets for tetrazole-based agrochemicals are diverse. nih.gov Given the structure of this compound, several potential molecular targets in plant or pest systems can be hypothesized based on the known activities of related compounds.

Amino Acid Biosynthesis: Enzymes in the amino acid biosynthesis pathways are common targets for herbicides. For instance, acetolactate synthase (ALS) and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) are validated targets for various herbicides, and fungi, which share these pathways, are also sensitive to their inhibitors. nih.gov

Protoporphyrinogen (B1215707) Oxidase (PPO or Protox): Phenyltriazolinones, which share structural similarities with substituted heterocycles, are known to inhibit Protox, leading to the accumulation of protoporphyrinogen IX and subsequent cell membrane disruption in plants. mdpi.com The substituted phenyl ring in these herbicides is crucial for activity, suggesting that the aromatic systems in this compound could interact with this target. mdpi.com

Enzymes in Fungal Metabolism: In the context of pesticidal (fungicidal) activity, tetrazole derivatives have been shown to target enzymes crucial for fungal survival. For example, some tetrazole-containing compounds are designed to inhibit fungal enzymes like DNA gyrase and topoisomerase IV. nih.gov The furan ring, present in many natural and synthetic bioactive compounds, can also contribute to antifungal activity.

Molecular docking studies on other tetrazole derivatives have been used to predict their binding affinity to various protein targets. For instance, docking studies have been performed to evaluate the interaction of tetrazole derivatives with proteins like the M2 channel and polymerase basic protein 2 of the influenza virus, as well as with enzymes involved in the redox metabolism of parasites like Leishmania. mdpi.comnih.gov Similar computational approaches could be employed to screen this compound against a panel of known agrochemical targets.

The biological activity of 1,5-disubstituted tetrazoles is highly dependent on the nature and position of their substituents. nih.govnih.govnorthwestern.edunih.gov Structure-activity relationship (SAR) studies on related compounds provide insights into how the benzyl and furyl groups might influence the potential agrochemical efficacy of this compound.

The Role of the N-1 Benzyl Group: In a series of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives studied as P2X7 antagonists, a variety of substituents on the benzyl moiety were tolerated, with ortho-substitution providing the greatest potency. nih.govresearchgate.net This indicates that the benzyl group plays a significant role in the interaction with the biological target and that its substitution pattern can be fine-tuned to optimize activity. In an agrochemical context, modifications to the benzyl ring could influence factors like target binding, translocation within the plant, and metabolic stability.